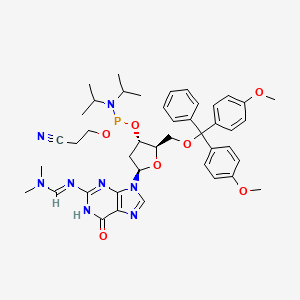

DMT-dG(dmf) Phosphoramidite

概要

説明

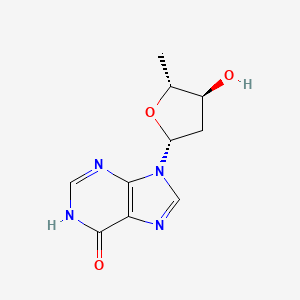

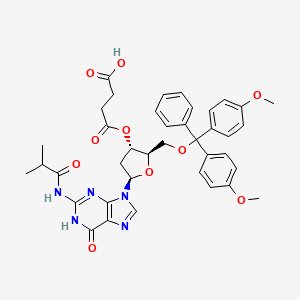

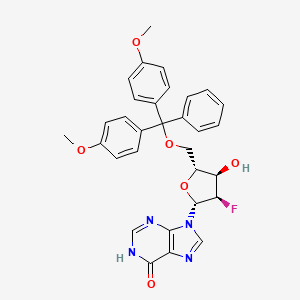

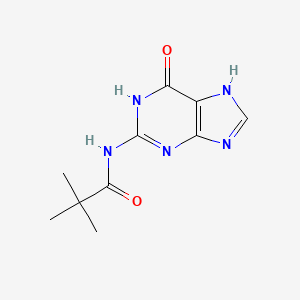

DMT-dG(dmf) ホスホラミダイト: は、オリゴヌクレオチドの合成に主に使用される化学化合物です。デオキシグアノシンの誘導体であり、外環状アミンはジメチルホルムアミジン基で保護され、5'-ヒドロキシル基はジメトキシトリチル基で保護されています。 この化合物は、高純度オリゴヌクレオチドの製造における安定性と効率性のために、DNA合成の分野において不可欠です .

作用機序

DMT-dG(dmf) ホスホラミダイトの作用機序は、DNA合成中のオリゴヌクレオチドへの組み込みを含みます。ジメトキシトリチル基は5'-ヒドロキシル基を保護し、不要な反応を防ぎます。ジメチルホルムアミジン基は外環状アミンを保護し、グアニン塩基の安定性を確保します。 合成中、これらの保護基は特定の条件下で除去され、目的のオリゴヌクレオチド配列を形成できます .

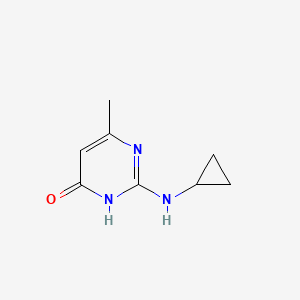

類似の化合物との比較

類似の化合物:

DMT-dG(ib) ホスホラミダイト: この化合物は、イソブチリル基を使用してグアニンの外環状アミンを保護します。 .

独自性: DMT-dG(dmf) ホスホラミダイトは、ジメチルホルムアミジン基を使用していることが特徴であり、他の保護基と比較して、より迅速かつ効率的な脱保護を可能にします。 これにより、合成されたオリゴヌクレオチドの純度と収率が向上します .

生化学分析

Biochemical Properties

DMF-dG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. This compound interacts with various enzymes and proteins during the synthesis process. One of the key interactions is with DNA polymerase, an enzyme responsible for the replication of DNA. DMF-dG Phosphoramidite acts as a building block for the synthesis of DNA sequences, allowing DNA polymerase to incorporate it into the growing DNA strand. Additionally, this compound interacts with other biomolecules such as RNA polymerase, which is involved in the transcription of DNA into RNA. The nature of these interactions is primarily based on the formation of phosphodiester bonds, which are essential for the stability and integrity of the synthesized oligonucleotides .

Cellular Effects

DMF-dG Phosphoramidite has various effects on different types of cells and cellular processes. In particular, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DMF-dG Phosphoramidite can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, DMF-dG Phosphoramidite can influence the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of DMF-dG Phosphoramidite involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the incorporation of DMF-dG Phosphoramidite into the growing DNA strand during oligonucleotide synthesis. This process involves the formation of phosphodiester bonds between the DMF-dG Phosphoramidite and the adjacent nucleotides. Additionally, DMF-dG Phosphoramidite can inhibit or activate specific enzymes involved in DNA and RNA synthesis, thereby modulating the overall synthesis process. Changes in gene expression occur as a result of the altered activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DMF-dG Phosphoramidite can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. DMF-dG Phosphoramidite is generally stable under controlled room temperature or lower, dry conditions. Prolonged exposure to unfavorable conditions can lead to degradation, which may affect the efficiency of oligonucleotide synthesis. Long-term studies have shown that the stability of DMF-dG Phosphoramidite is essential for maintaining the integrity of synthesized oligonucleotides and ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of DMF-dG Phosphoramidite can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of DMF-dG Phosphoramidite may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. At high doses, DMF-dG Phosphoramidite may exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

DMF-dG Phosphoramidite is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into oligonucleotides. One of the key enzymes involved is DNA polymerase, which catalyzes the formation of phosphodiester bonds between DMF-dG Phosphoramidite and other nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of DMF-dG Phosphoramidite within cells and tissues are critical for its function. This compound is transported into cells through specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, DMF-dG Phosphoramidite can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules involved in oligonucleotide synthesis. The distribution of DMF-dG Phosphoramidite within tissues can also influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of DMF-dG Phosphoramidite is essential for its activity and function. This compound is typically localized in the nucleus, where it participates in the synthesis of DNA and RNA. Targeting signals and post-translational modifications can direct DMF-dG Phosphoramidite to specific compartments or organelles within the cell. The localization of DMF-dG Phosphoramidite in the nucleus allows it to interact with DNA polymerase, RNA polymerase, and other enzymes involved in nucleic acid synthesis, thereby facilitating the efficient production of oligonucleotides .

準備方法

合成経路と反応条件: DMT-dG(dmf) ホスホラミダイトの合成には、いくつかのステップが含まれます。

5'-ヒドロキシル基の保護: デオキシグアノシンの5'-ヒドロキシル基は、ピリジンなどの塩基の存在下でジメトキシトリチルクロリドを使用して保護されます。

外環状アミンの保護: グアニン塩基の外環状アミンは、ジメチルホルムアミジンを使用して保護されます。

ホスフィチル化: 次に、3'-ヒドロキシル基は、ジイソプロピルエチルアミンなどの塩基の存在下で、2-シアノエチルN,N-ジイソプロピルクロロホスホラミダイトを使用してホスフィチル化されます

工業的製造方法: DMT-dG(dmf) ホスホラミダイトの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バッチ処理: 大量の出発物質をバッチで処理します。

化学反応の分析

反応の種類:

酸化: DMT-dG(dmf) ホスホラミダイトは、通常、水またはピリジン中のヨウ素を使用して、酸化反応を受ける可能性があります。

脱保護: ジメトキシトリチル基は、ジクロロメタン中のトリクロロ酢酸などの酸性条件下で除去できます。

一般的な試薬と条件:

酸化: 水またはピリジン中のヨウ素。

脱保護: ジクロロメタン中のトリクロロ酢酸。

置換: 水酸化アンモニウム

主要な生成物:

科学研究の応用

化学: : DMT-dG(dmf) ホスホラミダイトは、さまざまな化学研究の用途に不可欠なDNAオリゴヌクレオチドの合成に使用されます .

生物学: : 生物学的研究では、この化合物は、遺伝子合成、クローニング、シーケンスのためにDNA配列を合成するために使用されます .

医学: : 医療分野では、DMT-dG(dmf) ホスホラミダイトは、アンチセンスオリゴヌクレオチドや小さな干渉RNAなどの治療用オリゴヌクレオチドの開発に使用されています .

科学的研究の応用

Chemistry: : DMT-dG(dmf) Phosphoramidite is used in the synthesis of DNA oligonucleotides, which are essential for various chemical research applications .

Biology: : In biological research, this compound is used to synthesize DNA sequences for gene synthesis, cloning, and sequencing .

Medicine: : In the medical field, this compound is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs .

Industry: : Industrial applications include the large-scale synthesis of oligonucleotides for use in diagnostics and therapeutics .

類似化合物との比較

DMT-dG(ib) Phosphoramidite: This compound uses an isobutyryl group to protect the exocyclic amine of guanine. .

DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of adenine. .

DMT-dC(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of cytosine. .

Uniqueness: DMT-dG(dmf) Phosphoramidite is unique due to its use of the dimethylformamidine group, which allows for faster and more efficient deprotection compared to other protecting groups. This results in higher purity and yield of the synthesized oligonucleotides .

特性

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)

![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)

![2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436771.png)

![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)

![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)

![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)